3,5-bis(3,4-dichlorophenyl)-1-(2-fluorobenzyl)-1H-pyrazole
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Overview
Description
3,5-bis(3,4-dichlorophenyl)-1-(2-fluorobenzyl)-1H-pyrazole is a synthetic organic compound that belongs to the class of pyrazoles This compound is characterized by the presence of two dichlorophenyl groups and one fluorobenzyl group attached to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-bis(3,4-dichlorophenyl)-1-(2-fluorobenzyl)-1H-pyrazole typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone or β-keto ester under acidic or basic conditions.
Introduction of the dichlorophenyl groups: This step involves the electrophilic aromatic substitution of the pyrazole ring with 3,4-dichlorobenzene under Friedel-Crafts conditions.
Attachment of the fluorobenzyl group: The final step involves the nucleophilic substitution reaction where the pyrazole ring is reacted with 2-fluorobenzyl chloride in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3,5-bis(3,4-dichlorophenyl)-1-(2-fluorobenzyl)-1H-pyrazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted pyrazoles with various functional groups.
Scientific Research Applications
3,5-bis(3,4-dichlorophenyl)-1-(2-fluorobenzyl)-1H-pyrazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,5-bis(3,4-dichlorophenyl)-1-(2-fluorobenzyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3,5-bis(3,4-dichlorophenyl)-1H-pyrazole: Lacks the fluorobenzyl group.
3,5-bis(4-chlorophenyl)-1-(2-fluorobenzyl)-1H-pyrazole: Lacks one chlorine atom on each phenyl ring.
1-(2-fluorobenzyl)-3,5-diphenyl-1H-pyrazole: Lacks the chlorine atoms on the phenyl rings.
Uniqueness
3,5-bis(3,4-dichlorophenyl)-1-(2-fluorobenzyl)-1H-pyrazole is unique due to the presence of both dichlorophenyl and fluorobenzyl groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C22H13Cl4FN2 |
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Molecular Weight |
466.2 g/mol |
IUPAC Name |
3,5-bis(3,4-dichlorophenyl)-1-[(2-fluorophenyl)methyl]pyrazole |
InChI |
InChI=1S/C22H13Cl4FN2/c23-16-7-5-13(9-18(16)25)21-11-22(14-6-8-17(24)19(26)10-14)29(28-21)12-15-3-1-2-4-20(15)27/h1-11H,12H2 |
InChI Key |
PHGWKANWYSDBET-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C(=CC(=N2)C3=CC(=C(C=C3)Cl)Cl)C4=CC(=C(C=C4)Cl)Cl)F |
Origin of Product |
United States |
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